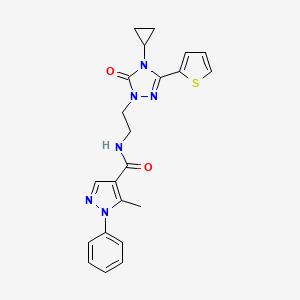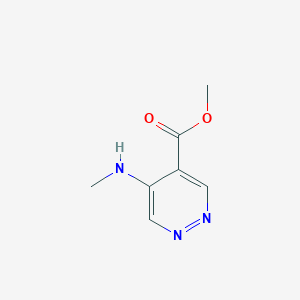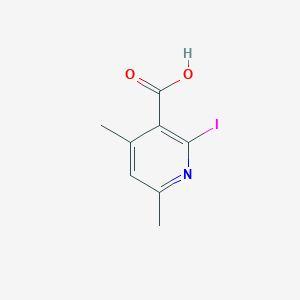![molecular formula C27H39N3O B2385002 N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide CAS No. 922033-47-4](/img/structure/B2385002.png)
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H39N3O and its molecular weight is 421.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Receptor Antagonism
A study by Fujio et al. (2000) focused on adamantane derivatives as selective 5-HT2 receptor antagonists. They synthesized a series of 1-adamantanecarboxamides, finding one compound with high affinity for 5-HT2 receptors, demonstrating its potent anti-platelet effect both in vitro and in vivo (Fujio et al., 2000).
2. Polyamide Synthesis
Chern et al. (1998) explored the synthesis of new polyamides using adamantyl moieties. They developed polyamides with high molecular weights and glass transition temperatures, showcasing the potential of adamantane derivatives in polymer science (Chern et al., 1998).
3. Antitubercular Activity
Kantevari et al. (2011) conducted a study on the synthesis of pyridines and dihydro-6H-quinolin-5-ones tethered with adamantane derivatives, evaluating their antitubercular activity against Mycobacterium tuberculosis. Their findings indicated potential medicinal applications of these compounds (Kantevari et al., 2011).
4. Antibacterial Applications
Al-Wahaibi et al. (2020) synthesized N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane. These compounds displayed potent antibacterial activity and moderate antifungal activity, suggesting their use as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).
5. Adamantane-Based Inhibitors Synthesis
Becker et al. (2008) developed a scalable process for synthesizing adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors. This process was efficient and high-yielding, highlighting the importance of adamantane derivatives in pharmaceutical manufacturing (Becker et al., 2008).
6. Synthesis of Fluorescent Chemosensors
Park et al. (2015) developed a chemosensor using an adamantane derivative for monitoring Zn2+ concentrations in living cells and aqueous solutions. This work emphasizes the utility of adamantane-based compounds in the development of sensitive and selective chemical sensors (Park et al., 2015).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-29-8-4-5-22-14-23(6-7-24(22)29)25(30-9-2-3-10-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h6-7,14,19-21,25H,2-5,8-13,15-18H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNSDSSOVBONFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)



![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
